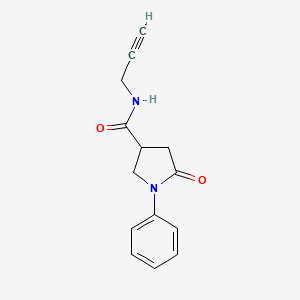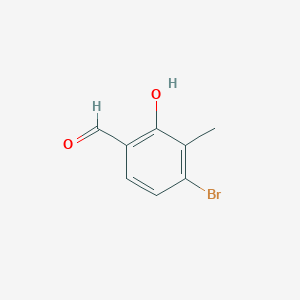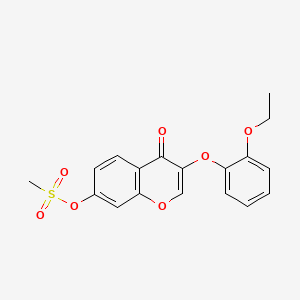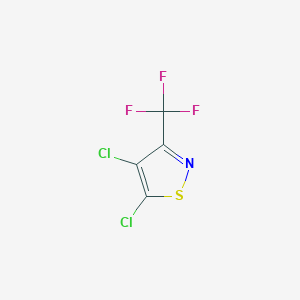![molecular formula C15H26N2 B2776564 {2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine CAS No. 927974-83-2](/img/structure/B2776564.png)
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound contains a total of 43 atoms, including 26 hydrogen atoms, 15 carbon atoms, and 2 nitrogen atoms . It features both primary and tertiary amine groups, making it a versatile molecule for various chemical reactions .
作用機序
Target of Action
Similar compounds have been found to interact with the fibroblast growth factor receptor 2 (fgfr2) .
Mode of Action
It’s known that nitrogen-containing compounds can act as nucleophiles, reacting with electrophilic carbon atoms in biological targets . This can lead to the formation of new bonds and changes in the target molecule’s structure and function.
Biochemical Pathways
Compounds that interact with fgfr2 can influence cell proliferation, differentiation, and migration .
Result of Action
Similar compounds have shown antibacterial activity, suggesting that they may interfere with bacterial growth and proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of a primary amine with a suitable alkyl halide, followed by further functionalization to introduce the secondary amine group. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
化学反応の分析
Types of Reactions
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
科学的研究の応用
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
類似化合物との比較
Similar Compounds
- {2-Amino-1-[4-(methyl)phenyl]ethyl}diethylamine
- {2-Amino-1-[4-(ethyl)phenyl]ethyl}diethylamine
- {2-Amino-1-[4-(propyl)phenyl]ethyl}diethylamine
Uniqueness
{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}diethylamine is unique due to the presence of both primary and tertiary amine groups, which allows it to participate in a wide range of chemical reactions. Its specific structure also imparts unique biological activities that are not observed in closely related compounds.
特性
IUPAC Name |
N,N-diethyl-1-(4-propan-2-ylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)15(11-16)14-9-7-13(8-10-14)12(3)4/h7-10,12,15H,5-6,11,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRWJRYVRZQCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
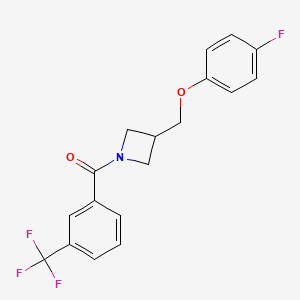
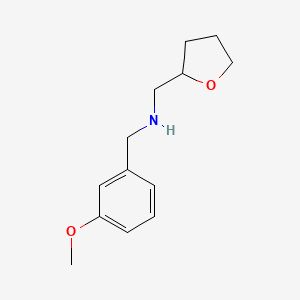
![3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776485.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2776486.png)
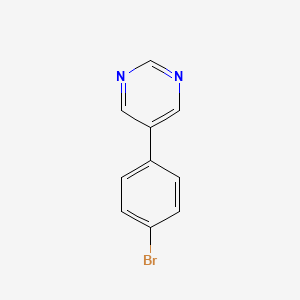
![3-chloro-2-({7-[(Z)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2776489.png)
![2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2776490.png)
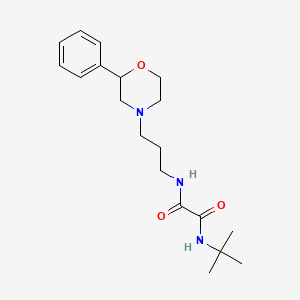
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2776495.png)
![4,6-Dichloro-9H-pyrimido[4,5-B]indole](/img/structure/B2776496.png)
